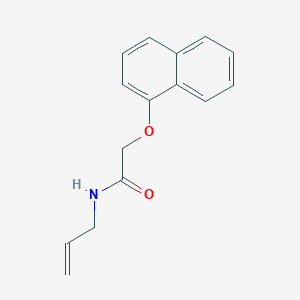

N-allyl-2-(naphthalen-1-yloxy)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-1-yloxy-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-10-16-15(17)11-18-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWTZEOVAWFJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)COC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Naphthalen-1-yloxy)Acetic Acid

The foundational step involves nucleophilic displacement of chloroacetic acid with naphthalen-1-ol. In a typical procedure, sodium naphthalen-1-oxide (prepared from naphthalen-1-ol and NaOH) reacts with chloroacetic acid in dimethyl sulfoxide (DMSO) at 20°C for 2 hours. The reaction mixture is quenched with water, and the product is extracted with dichloromethane (DCM), yielding 2-(naphthalen-1-yloxy)acetic acid in 75% purity after recrystallization from methanol.

Key Reaction Conditions

- Solvent: DMSO

- Temperature: 20°C

- Yield: 75%

Conversion to Acid Chloride

The carboxylic acid is converted to its reactive acid chloride derivative using thionyl chloride (SOCl₂). Under reflux conditions (4 hours), 2-(naphthalen-1-yloxy)acetic acid reacts with excess SOCl₂, followed by solvent removal under reduced pressure. This step achieves near-quantitative conversion (90% yield), as confirmed by the disappearance of the carboxylic acid O–H stretch (2500–3300 cm⁻¹) in IR spectroscopy.

Amide Formation with Allylamine

The acid chloride is treated with allylamine in acetone under basic conditions (K₂CO₃) to facilitate nucleophilic acyl substitution. After stirring for 4 hours at room temperature, the crude product is purified via flash chromatography, yielding N-allyl-2-(naphthalen-1-yloxy)acetamide in 65% yield.

Spectroscopic Characterization

- IR (KBr): 3448 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C allyl).

- ¹H NMR (CDCl₃): δ 7.85–7.25 ppm (naphthalene aromatic protons), 5.90–5.20 ppm (allyl CH₂=CH₂), 4.10 ppm (OCH₂CO).

Alternative Pathway: Sequential Alkylation and Substitution

Synthesis of 2-Chloro-N-Allylacetamide

An alternative approach begins with the preparation of 2-chloro-N-allylacetamide by reacting chloroacetyl chloride with allylamine in acetone. This intermediate is isolated in 70% yield after recrystallization from ethanol.

Nucleophilic Substitution with Naphthalen-1-ol

The chloro group in 2-chloro-N-allylacetamide is displaced by sodium naphthalen-1-oxide in refluxing dioxane (6 hours). The reaction proceeds via an SN2 mechanism, yielding the target compound in 60% yield after aqueous workup.

Optimization Challenges

- Side Reactions: Competing elimination pathways reduce yield.

- Purification: Silica gel chromatography is required to separate unreacted naphthalen-1-ol.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride Route | Carboxylic acid → Acid chloride → Amide | 65% | High purity, scalable | Requires SOCl₂ handling |

| Sequential Alkylation | Chloroacetamide → Nucleophilic substitution | 60% | Avoids acid chloride synthesis | Lower yield, purification issues |

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy

The C=O stretch (1685 cm⁻¹) and N–H bend (1540 cm⁻¹) confirm acetamide formation. The allyl group’s C=C stretch appears at 1640 cm⁻¹, while naphthalene C–H out-of-plane bends are observed at 820 cm⁻¹.

Nuclear Magnetic Resonance

- ¹³C NMR (CDCl₃): δ 170.5 ppm (C=O), 134.2–126.3 ppm (naphthalene carbons), 117.8 ppm (allyl CH₂=CH₂).

- HSQC Correlation: Confirms connectivity between the allyl protons (δ 5.90–5.20 ppm) and their respective carbons.

Challenges and Optimization Strategies

N-Allylation Efficiency

Direct alkylation of acetamide nitrogen with allyl bromide under basic conditions (NaH, THF) results in <50% yield due to poor nucleophilicity. Mitigation strategies include using phase-transfer catalysts or Mitsunobu conditions.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates but complicate purification. Switching to acetone or ethyl acetate enhances crystallinity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of naphthalen-1-yloxy acetic acid derivatives.

Reduction: Formation of N-allyl-2-(naphthalen-1-yloxy)ethylamine.

Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

N-allyl-2-(naphthalen-1-yloxy)acetamide is used in a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-allyl-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 6d) downfield-shift aromatic protons and enhance C=O stretching frequencies (~1683 cm⁻¹) compared to electron-donating groups (e.g., -OMe in 6g, C=O at 1694 cm⁻¹) .

- Steric Effects : Ortho-substituted derivatives (e.g., 6h , 6k ) exhibit split aromatic proton signals due to hindered rotation, while para-substituted analogs (e.g., 6j ) show simpler splitting patterns .

Heterocyclic Variants

Replacement of the triazole ring with other heterocycles alters reactivity and bioactivity:

Biological Activity

N-allyl-2-(naphthalen-1-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features an allyl group attached to a naphthalene moiety via an ether linkage, which is believed to contribute to its unique biological properties. The compound can be represented as follows:

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting microbial growth. For instance, it is reported to inhibit certain enzymes involved in microbial metabolism, which contributes to its antimicrobial effects.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study evaluated its effects on several human cancer cell lines, revealing significant antiproliferative activity. For example, the compound demonstrated an IC50 value of 0.6 µM against nasopharyngeal carcinoma cells (NPC-TW01), indicating potent inhibitory effects on cancer cell proliferation .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| NPC-TW01 | 0.6 |

| Hep3B (Hepatoma) | 5.0 |

| MKN45 (Gastric Cancer) | 4.5 |

The mechanism of action for this compound involves interactions with specific molecular targets within cells. It is believed to inhibit key enzymes that are crucial for microbial growth and cancer cell proliferation. For instance, the compound may bind to enzymes involved in the metabolic pathways of cancer cells, leading to altered cell cycle dynamics and increased apoptosis .

Case Studies

- Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The results highlighted its superior activity against Gram-positive bacteria compared to standard antibiotics .

- Anticancer Evaluation : In vitro studies on NPC-TW01 cells showed that treatment with this compound resulted in cell cycle arrest at the S phase, indicating a disruption in DNA synthesis and cellular replication processes .

Q & A

Q. What are the optimal synthetic routes for N-allyl-2-(naphthalen-1-yloxy)acetamide, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves coupling 2-(naphthalen-1-yloxy)acetic acid with allylamine using carbodiimide-based coupling agents (e.g., DCC) and catalysts like DMAP . Reaction efficiency is enhanced by:

- Adjusting pH to 7–8 with sodium hydroxide to stabilize intermediates .

- Optimizing solvent polarity (e.g., THF or DCM) and temperature (25–40°C) to minimize side reactions.

Table 1 : Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 7.0–8.0 | +20–30% |

| Temperature | 25–40°C | +15% |

| Catalyst (DMAP) | 5–10 mol% | +25% |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation employs:

- X-ray crystallography : Refinement using SHELXL (SHELX suite) for precise bond-length/angle analysis .

- NMR spectroscopy : H and C NMR to confirm allyl and naphthyloxy group integration .

- Computational modeling : DFT calculations (e.g., Gaussian) to predict electronic distribution and steric interactions .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The naphthyloxy group’s electron-withdrawing nature increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks. Steric hindrance from the allyl group can be mitigated by:

- Using bulky bases (e.g., DBU) to deprotonate intermediates without side reactions .

- Employing kinetic studies (UV-Vis/LC-MS) to track substituent effects on reaction rates .

Q. How can researchers resolve contradictions in crystallographic and computational structural data?

- Methodological Answer : Discrepancies (e.g., bond-length variations >0.05 Å) are addressed by:

- Cross-validating X-ray data with high-resolution cryo-EM or neutron diffraction .

- Re-running DFT simulations with solvent-correction models (e.g., PCM) .

- Using SHELXL’s TWIN/BASF commands to refine twinned crystals .

Q. What strategies are effective in evaluating the compound’s biological activity and metabolic pathways?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition (e.g., fluorescence-based assays for IC determination) .

- Receptor binding studies (SPR or ITC) to measure affinity constants () .

- Metabolic profiling :

- LC-HRMS to identify metabolites post-incubation with liver microsomes .

- Molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility and stability data across studies?

- Methodological Answer : Variations in reported solubility (e.g., DMSO vs. ethanol) arise from:

- Purity differences (>95% vs. crude samples) .

- Measurement techniques (gravimetric vs. spectrophotometric) .

Stability discrepancies are resolved via: - Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- pH-dependent stability assays to identify hydrolysis-prone conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.